molecular formula C11H8ClNO2S B1272423 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 338393-48-9

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Cat. No.: B1272423
CAS No.: 338393-48-9
M. Wt: 253.71 g/mol
InChI Key: BNYUJVFLCKATAC-UHFFFAOYSA-N
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Description

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 2-chloro-1,3-thiazol-5-ylmethoxy group. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted thiazole derivatives.

Scientific Research Applications

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYUJVFLCKATAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376996
Record name 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-48-9
Record name 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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